

Health and Safety Considerations for Handling Disperse Blue 291: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 291*

Cat. No.: *B15555903*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations associated with the handling of **Disperse Blue 291** (C.I. 113395; CAS No. 56548-64-2), an azo dye utilized in various industrial applications. Given its potential health implications, a thorough understanding of its toxicological profile and appropriate safety measures is imperative for personnel in research and development settings.

Chemical and Physical Properties

Disperse Blue 291 is a single azo-class dye with the molecular formula $C_{19}H_{21}BrN_6O_6$ and a molecular weight of 509.31 g/mol. It appears as dark blue tiny particles and is primarily used for dyeing and printing polyester and its blended fabrics.

Property	Value
CI Name	Disperse Blue 291
CAS Number	56548-64-2
Molecular Formula	$C_{19}H_{21}BrN_6O_6$
Molecular Weight	509.31 g/mol
Appearance	Dark blue grains

Toxicological Profile

Disperse Blue 291 has been the subject of toxicological studies to assess its potential hazards to human health. The primary concerns identified are its genotoxic, mutagenic, and cytotoxic effects.

Genotoxicity and Mutagenicity

In vitro and in vivo studies have demonstrated the genotoxic and mutagenic potential of **Disperse Blue 291**.

In Vitro Studies: A study on the human hepatic cell line (HepG2) revealed that **Disperse Blue 291** induced genotoxic and mutagenic effects.^[1] An increase in comet tail length and the frequency of micronuclei were observed at concentrations of 400 µg/mL and higher.^[1] The dye was also found to decrease cell viability at these concentrations.^[1]

In Vivo Studies: An investigation in male Swiss mice following oral administration showed an increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) in bone marrow at a dose of 50 mg/kg of body weight.^{[2][3]} However, this study did not find evidence of primary DNA damage in blood, liver, or kidney cells, nor were there changes in the expression of BAX, BCL2, SMAD4, and TNFA genes in leukocytes.^{[2][3]}

Cytotoxicity

The in vitro study on HepG2 cells demonstrated that **Disperse Blue 291** decreased cell viability at concentrations of 400 µg/mL and higher, indicating a cytotoxic effect.^[1]

Ecotoxicity

A study using an OECD QSAR model indicated that **Disperse Blue 291** showed high toxicity in an acute aquatic toxicity test performed on fish, with a reported LC50 value of 0.0675 mg/L.^[4]

Quantitative Toxicological Data Summary

Test Organism/System	Endpoint	Concentration/Dose	Result
Human Hepatic Cells (HepG2)	Genotoxicity (Comet Assay)	≥ 400 µg/mL	Increased comet tail length[1]
Human Hepatic Cells (HepG2)	Mutagenicity (Micronucleus Test)	≥ 400 µg/mL	Increased frequency of micronuclei[1]
Human Hepatic Cells (HepG2)	Cytotoxicity	≥ 400 µg/mL	Decreased cell viability[1]
Male Swiss Mice (in vivo)	Mutagenicity (Micronucleus Assay)	50 mg/kg bw (oral)	Increased frequency of MNPCes in bone marrow[2][3]
Fish (OECD QSAR Model)	Acute Toxicity	LC50: 0.0675 mg/L	High toxicity[4]

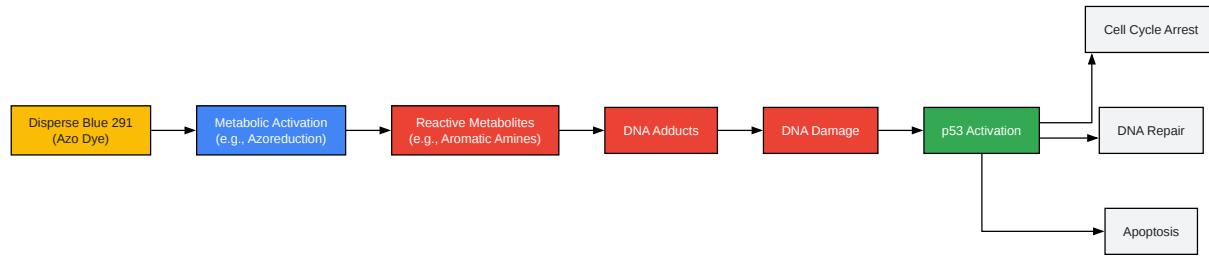
Experimental Protocols

Detailed methodologies for the key toxicological assessments are crucial for the replication and validation of findings.

In Vitro Genotoxicity and Cytotoxicity in HepG2 Cells

- Cell Line: Human hepatoma cell line (HepG2).
- Test Compound: Commercial dye **CI Disperse Blue 291**.
- Concentrations: 200 µg/mL, 400 µg/mL, 600 µg/mL, 800 µg/mL, and 1000 µg/mL.[1]
- Assays Performed:
 - Comet Assay: To detect DNA damage. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further, forming a "comet tail." [5]

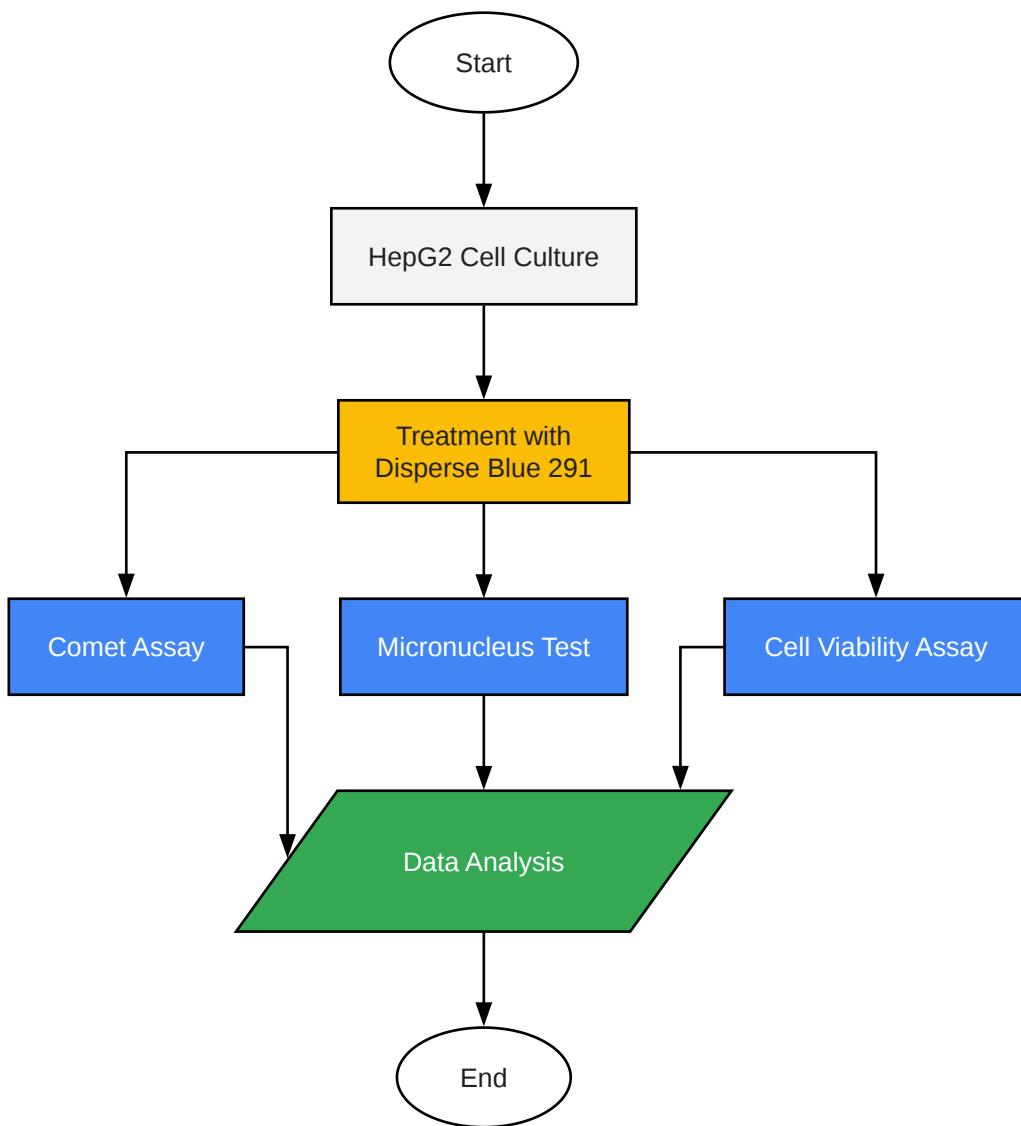
- Micronucleus (MN) Test: To assess chromosomal damage. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.[\[1\]](#)
- Cell Viability Test: To determine the cytotoxicity of the dye.


In Vivo Mutagenicity in Mouse Bone Marrow

- Test Animals: Male Swiss mice.[\[2\]](#)[\[3\]](#)
- Administration: Oral gavage.[\[3\]](#)
- Dose: 50 mg/kg of body weight.[\[2\]](#)[\[3\]](#)
- Endpoint: Frequency of micronucleated polychromatic erythrocytes (MNPCEs) in bone marrow.[\[2\]](#)[\[3\]](#)
- Procedure:
 - Animals are treated with the test compound.
 - Approximately 24 hours after the final dose, bone marrow is collected.[\[6\]](#)
 - Bone marrow smears are prepared on slides, fixed, and stained.
 - The frequency of MNPCEs is determined by microscopic analysis.[\[6\]](#)

Signaling Pathways and Experimental Workflows

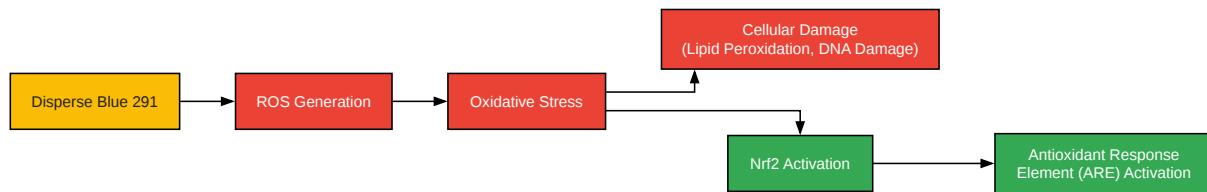
The genotoxicity of azo dyes like **Disperse Blue 291** can be attributed to their metabolic activation into reactive intermediates that can form DNA adducts, leading to DNA damage. This damage can trigger cellular stress responses, including the p53 signaling pathway, which can lead to cell cycle arrest, DNA repair, or apoptosis. Another potential mechanism is the induction of oxidative stress.


Postulated Signaling Pathway for Azo Dye-Induced Genotoxicity

[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway of **Disperse Blue 291** genotoxicity.

Experimental Workflow for In Vitro Genotoxicity Assessment



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro genotoxicity assessment.

Potential Involvement of Oxidative Stress

Exposure to azo dyes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. This can, in turn, cause cellular damage, including DNA damage, and activate signaling pathways such as the Nrf2-ARE pathway as a cellular defense mechanism.

[Click to download full resolution via product page](#)

Caption: Potential oxidative stress pathway induced by **Disperse Blue 291**.

Health and Safety Recommendations

Based on the available toxicological data, stringent safety protocols should be implemented when handling **Disperse Blue 291**.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for **Disperse Blue 291** by major regulatory bodies such as OSHA or ACGIH. In the absence of specific limits, exposure should be kept as low as reasonably practicable. For related compounds like Disperse Blue 1, the ACGIH has noted that no TLV has been established, and airborne concentrations must be maintained as low as is practically possible.[7]

Personal Protective Equipment (PPE)

- Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
- Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[8]

Handling and Storage

- Handling: Use with adequate ventilation to keep airborne concentrations low.[8] Avoid contact with eyes, skin, and clothing.[8] Minimize dust generation and accumulation.[8] Wash thoroughly after handling.[8]

- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[8]

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
- Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.
- Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Conclusion

Disperse Blue 291 is a genotoxic, mutagenic, and cytotoxic compound that requires careful handling to minimize exposure. The primary health risks are associated with its potential to cause DNA damage. While specific occupational exposure limits have not been established, a precautionary approach of minimizing all routes of exposure through engineering controls, appropriate personal protective equipment, and safe work practices is essential for protecting the health and safety of researchers, scientists, and drug development professionals. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity and to establish definitive occupational exposure limits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Genotoxicity of textile dye C.I. Disperse Blue 291 in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Health and Safety Considerations for Handling Disperse Blue 291: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555903#health-and-safety-considerations-for-handling-disperse-blue-291]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com